cis-Dichlorobis(triphenylphosphite)platinum(II)

Overview

Description

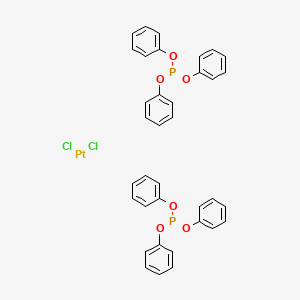

cis-Dichlorobis(triphenylphosphite)platinum(II): is a coordination complex with the chemical formula [PtCl₂{P(OC₆H₅)₃}₂]. This compound features a platinum(II) center coordinated to two chloride ions and two triphenylphosphite ligands in a cis configuration. It is known for its square planar geometry and is used in various chemical applications due to its unique properties.

Mechanism of Action

Target of Action

It’s known that platinum compounds often interact with various biological molecules, including dna, proteins, and other cellular components .

Mode of Action

Platinum compounds typically work by forming covalent bonds with biological molecules, altering their structure and function .

Biochemical Pathways

Platinum compounds are known to interfere with various biochemical processes, including dna replication, transcription, and protein synthesis .

Pharmacokinetics

Platinum compounds are generally administered intravenously and are known to distribute widely in the body .

Result of Action

The interaction of platinum compounds with biological molecules can lead to cell death, which is why some platinum compounds are used as chemotherapy agents .

Action Environment

Factors such as ph, temperature, and the presence of other chemicals can affect the activity of platinum compounds .

Biochemical Analysis

Biochemical Properties

cis-Dichlorobis(triphenylphosphite)platinum(II) plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound can form coordination bonds with sulfur-containing amino acids such as cysteine and methionine, as well as with nitrogen-containing bases in nucleic acids. These interactions can lead to the inhibition or activation of enzymatic activities, depending on the specific biomolecule involved. For example, cis-Dichlorobis(triphenylphosphite)platinum(II) has been shown to inhibit the activity of certain metalloproteases by binding to their active sites .

Cellular Effects

The effects of cis-Dichlorobis(triphenylphosphite)platinum(II) on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, cis-Dichlorobis(triphenylphosphite)platinum(II) has been observed to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced energy production and cell proliferation .

Molecular Mechanism

The molecular mechanism of action of cis-Dichlorobis(triphenylphosphite)platinum(II) involves its ability to form stable coordination complexes with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, cis-Dichlorobis(triphenylphosphite)platinum(II) can inhibit the activity of DNA polymerase by binding to the enzyme’s active site, preventing the replication of DNA . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-Dichlorobis(triphenylphosphite)platinum(II) can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of inactive species . Long-term studies have shown that cis-Dichlorobis(triphenylphosphite)platinum(II) can have sustained effects on cellular function, including prolonged inhibition of enzymatic activities and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of cis-Dichlorobis(triphenylphosphite)platinum(II) vary with different dosages in animal models. At low doses, this compound can selectively inhibit the growth of cancer cells without causing significant toxicity to normal cells . At high doses, cis-Dichlorobis(triphenylphosphite)platinum(II) can cause adverse effects such as nephrotoxicity and hepatotoxicity, leading to organ damage and impaired physiological functions . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects without causing toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(triphenylphosphite)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with triphenylphosphite in an appropriate solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete reaction and formation of the desired complex. The general reaction can be represented as:

K2[PtCl4]+2P(OC6H5)3→[PtCl2P(OC6H5)32]+2KCl

Industrial Production Methods: While specific industrial production methods for cis-Dichlorobis(triphenylphosphite)platinum(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of high-purity reagents and controlled reaction conditions are essential to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: cis-Dichlorobis(triphenylphosphite)platinum(II) can undergo ligand substitution reactions where the triphenylphosphite ligands are replaced by other ligands such as amines or phosphines.

Oxidation and Reduction Reactions: The platinum(II) center can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include various phosphines, amines, and other ligands. Reactions are typically carried out in solvents like dichloromethane or ethanol under ambient or slightly elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products:

Substitution Reactions: The major products are new platinum complexes with different ligands replacing the triphenylphosphite ligands.

Oxidation and Reduction Reactions: Products depend on the specific redox conditions and reagents used.

Scientific Research Applications

Chemistry: cis-Dichlorobis(triphenylphosphite)platinum(II) is used as a precursor for the synthesis of other platinum complexes. It serves as a catalyst in various organic reactions, including hydrogenation and hydroformylation.

Biology and Medicine:

Industry: The compound is used in the field of materials science for the preparation of platinum-based materials and coatings. It is also employed in the electronics industry for the deposition of platinum films.

Comparison with Similar Compounds

cis-Dichlorobis(triphenylphosphine)platinum(II): Similar structure but with triphenylphosphine ligands instead of triphenylphosphite.

trans-Dichlorobis(triphenylphosphine)platinum(II): Similar but with a trans configuration.

cis-Dichlorobis(triethylphosphine)platinum(II): Similar but with triethylphosphine ligands.

Uniqueness: cis-Dichlorobis(triphenylphosphite)platinum(II) is unique due to the presence of triphenylphosphite ligands, which can influence the electronic properties and reactivity of the platinum center. This makes it distinct from its phosphine analogs and can result in different catalytic and chemical behavior.

Biological Activity

cis-Dichlorobis(triphenylphosphite)platinum(II), denoted as [PtCl2(P(OPh)3)2], is a platinum(II) complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article delves into the compound's biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The molecular structure of cis-Dichlorobis(triphenylphosphite)platinum(II) has been elucidated through crystallographic studies. The compound crystallizes in an orthorhombic space group with a distorted square planar geometry. Key bond lengths and angles are summarized in Table 1.

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| Pt-Cl1 | 2.339 | |

| Pt-Cl2 | 2.325 | |

| Pt-P1 | 2.198 | |

| Pt-P2 | 2.199 | |

| P1-Pt-Cl1 | 177.20 | |

| P1-Pt-P2 | 93.56 |

These structural features indicate significant differences in bond lengths, which contribute to the compound's unique properties and potential reactivity in biological systems .

Antitumor Properties

Research indicates that cis-Dichlorobis(triphenylphosphite)platinum(II) exhibits notable antitumor activity, particularly against various cancer cell lines. In vitro studies have demonstrated its cytotoxic effects on human ovarian cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : Similar to other platinum-based drugs, it is believed to form DNA adducts, leading to disruption of DNA replication and transcription.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cancer cells, contributing to cell death.

- Inhibition of Cellular Repair Mechanisms : It may hinder the repair of DNA damage caused by other therapeutic agents or environmental factors .

Case Studies

Several case studies have highlighted the efficacy of cis-Dichlorobis(triphenylphosphite)platinum(II) in preclinical models:

- Ovarian Cancer Model : In a study involving human ovarian cancer xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups treated with saline .

- Combination Therapy : A study explored the effects of combining this platinum complex with conventional chemotherapeutics like cisplatin. Results indicated enhanced cytotoxicity and improved survival rates in treated models .

- Mechanistic Insights : Further investigations using flow cytometry revealed that treatment with cis-Dichlorobis(triphenylphosphite)platinum(II) led to increased levels of apoptosis markers such as cleaved caspase-3 and PARP, confirming its role in triggering programmed cell death .

Properties

IUPAC Name |

dichloroplatinum;triphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15O3P.2ClH.Pt/c2*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTQKSXHYXAVTI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2O6P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.